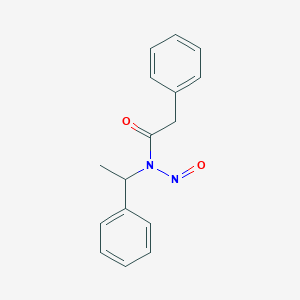![molecular formula C12H7Cl2NS B14516002 6,7-Dichloro-4-methylthieno[2,3-B]quinoline CAS No. 62452-37-3](/img/structure/B14516002.png)
6,7-Dichloro-4-methylthieno[2,3-B]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-4-methylthieno[2,3-B]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine atoms at the 6th and 7th positions, a methyl group at the 4th position, and a thieno ring fused to the quinoline core. The molecular formula of this compound is C11H6Cl2NS, and it has a molecular weight of approximately 258.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-methylthieno[2,3-B]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dichloroquinoline with a thieno precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-4-methylthieno[2,3-B]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
6,7-Dichloro-4-methylthieno[2,3-B]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-4-methylthieno[2,3-B]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but lacks the thieno ring.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains additional methoxy groups and a different ring structure.
Uniqueness
6,7-Dichloro-4-methylthieno[2,3-B]quinoline is unique due to the presence of the thieno ring fused to the quinoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications and activities .
Propiedades
Número CAS |
62452-37-3 |
|---|---|
Fórmula molecular |
C12H7Cl2NS |
Peso molecular |
268.2 g/mol |
Nombre IUPAC |
6,7-dichloro-4-methylthieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H7Cl2NS/c1-6-7-2-3-16-12(7)15-11-5-10(14)9(13)4-8(6)11/h2-5H,1H3 |
Clave InChI |
FSBHKHIPUALVTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CSC2=NC3=CC(=C(C=C13)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


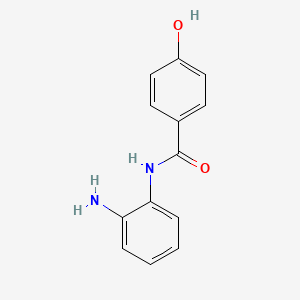
![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
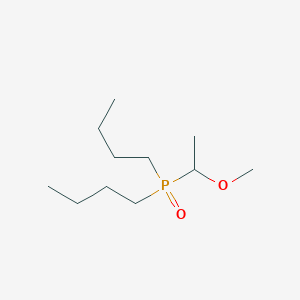
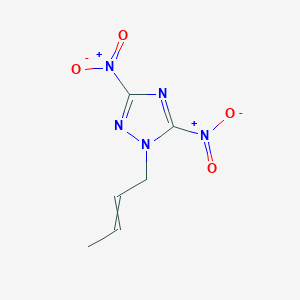
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)


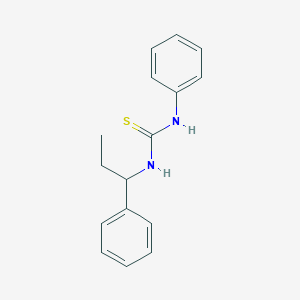
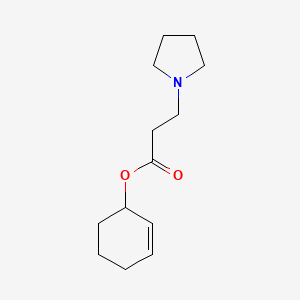
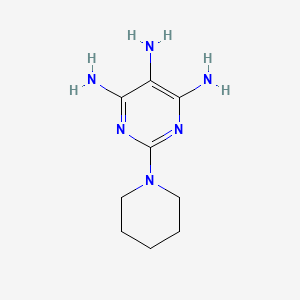

![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
